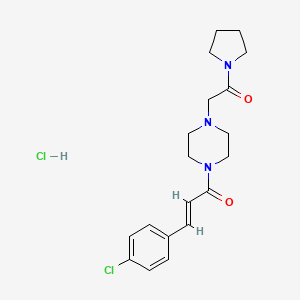
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperazine ring, a chlorophenyl group, and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group is added through a nucleophilic substitution reaction, utilizing pyrrolidine derivatives.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for controlled synthesis with precise monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.
Purification Techniques: Industrial purification often involves advanced methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: Can produce reduced forms with altered functional groups.
Substitution: Leads to the formation of new compounds with substituted functional groups.
科学研究应用
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.
Alter Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
相似化合物的比较
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups with varying functional groups.
Pyrrolidinyl Compounds: Compounds with pyrrolidinyl groups and different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
88052-59-9 |
|---|---|
分子式 |
C19H25Cl2N3O2 |
分子量 |
398.3 g/mol |
IUPAC 名称 |
(E)-3-(4-chlorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C19H24ClN3O2.ClH/c20-17-6-3-16(4-7-17)5-8-18(24)23-13-11-21(12-14-23)15-19(25)22-9-1-2-10-22;/h3-8H,1-2,9-15H2;1H/b8-5+; |
InChI 键 |
PGIJCDDFSNJRTG-HAAWTFQLSA-N |
手性 SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl.Cl |
规范 SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


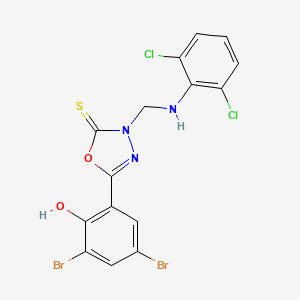
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)
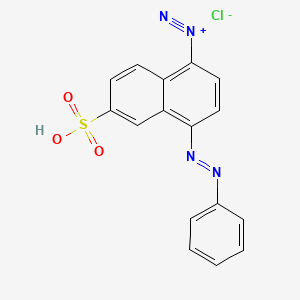
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

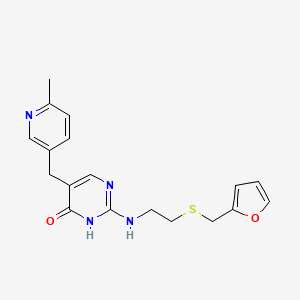
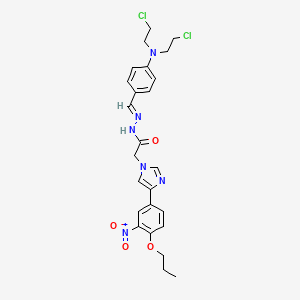
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
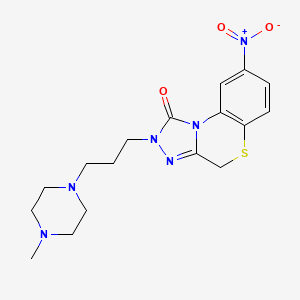
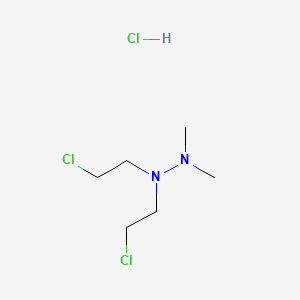

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)

![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
